H-Met-Phe-OH

Descripción general

Descripción

Met-phe, also known as methionyl-phenylalanine, is a dipeptide with a unique structure that has attracted the attention of scientists in recent years. This dipeptide has shown great potential in various scientific research applications, including drug delivery, protein engineering, and cancer therapy.

Aplicaciones Científicas De Investigación

Aplicaciones biomédicas

La metionina (Met), un aminoácido esencial en el cuerpo humano, posee características versátiles basadas en su modificación química, metabolismo celular y derivados metabólicos . Beneficiándose de sus propiedades multifuncionales, Met tiene un inmenso potencial para aplicaciones biomédicas .

Tratamiento y diagnóstico del cáncer

Debido al estado metabólico desordenado de las células tumorales, las aplicaciones de Met en el tratamiento y diagnóstico del cáncer se resumen en detalle .

Tratamiento de enfermedades hepáticas

Se menciona la eficacia de la S-adenosilmetionina (SAM), como el derivado metabólico más importante de Met, para el tratamiento de enfermedades hepáticas .

Posible tratamiento para COVID-19

La terapia de restricción de Met podría ser un enfoque prometedor para tratar COVID-19 .

Inducción de apoptosis en neuronas

La formil-metionil-leucil-fenilalanina (fMLP) puede estar presente en el cerebro en el curso de algunas enfermedades infecciosas del sistema nervioso central (SNC). Esta investigación se llevó a cabo para estudiar el efecto de fMLP en la apoptosis neuronal .

Aumento de la estabilidad de la membrana plasmática

La aplicación foliar combinada de metionina y fenilalanina aumentó la estabilidad de la membrana plasmática al reducir la fuga de electrolitos y los contenidos de malondialdehído .

Aumento de la producción de osmolytos y metabolitos

La aplicación foliar combinada de metionina y fenilalanina aumentó la producción de osmolytos y metabolitos .

Disminución de las actividades de las enzimas antioxidantes

La aplicación foliar combinada de metionina y fenilalanina disminuyó las actividades de las enzimas antioxidantes .

Direcciones Futuras

The future directions of “Met-phe” research could potentially involve further exploration of its biological activities and therapeutic potential. For instance, the Phe-Phe motif, which could include “Met-phe”, has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels, which have a range of applications in nanomedicine .

Mecanismo De Acción

Target of Action

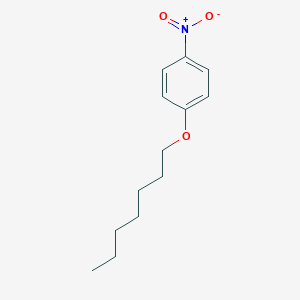

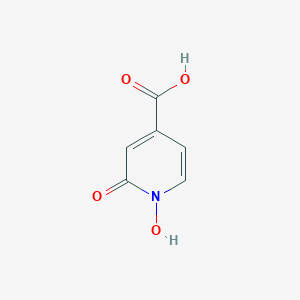

Methionyl-Phenylalanine, also known as H-Met-Phe-OH, is a dipeptide composed of the amino acids methionine and phenylalanine

Mode of Action

It’s known that the compound has an oxidation effect on nadph, a crucial coenzyme in many biological reactions . The absorbance decreases in a time-dependent manner at 340 nm, indicating a potential interaction with this coenzyme .

Biochemical Pathways

Methionine is involved in the methionine cycle, which is crucial for protein synthesis and methylation reactions . Phenylalanine, on the other hand, is a precursor for the synthesis of tyrosine, and subsequently for the synthesis of important bioactive compounds such as dopamine, norepinephrine, and epinephrine.

Result of Action

Given its oxidation effect on nadph , it could potentially influence cellular redox status and related processes.

Análisis Bioquímico

Biochemical Properties

Methionine, one of the components of Methionyl-Phenylalanine, is a sulfur-containing amino acid that plays a critical role in the metabolism and health of many species, including humans . It is involved in various processes related to DNA transcription, epigenetic expression, and gene regulation . Phenylalanine, on the other hand, is an essential amino acid involved in the biosynthesis of proteins . The combination of these two amino acids in Methionyl-Phenylalanine allows it to interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of Methionyl-Phenylalanine on cells and cellular processes are diverse. For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLP), a chemotactic peptide, has been shown to play an anti-inflammatory role, mediated by the activation of G-protein-coupled FPR . This peptide influences cell function by reducing the severity of seizures and protecting against memory dysfunction . It also impacts cellular metabolism by modulating inflammatory responses .

Molecular Mechanism

Methionyl-Phenylalanine exerts its effects at the molecular level through various mechanisms. For instance, the N-formylated tripeptide fMLP, which includes Methionyl-Phenylalanine, is a potent chemotactic factor and a macrophage activator . It binds to specific G protein-coupled receptors on cells, directing the inflammatory response to sites of bacterial invasion . This binding interaction with biomolecules is one way Methionyl-Phenylalanine influences enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Methionyl-Phenylalanine can change over time in laboratory settings. For instance, in a study involving the treatment of an acute experimental autoimmune encephalomyelitis model with fMLP, it was found that the intrahippocampal administration of fMLP reduced seizure severity and neuronal death, as well as protected against memory deficit . These effects were observed over a period of time, indicating the compound’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Methionyl-Phenylalanine can vary with different dosages in animal models. For example, in a study involving the treatment of an acute experimental autoimmune encephalomyelitis model with fMLP, it was found that the intrahippocampal administration of fMLP reduced seizure severity and neuronal death, as well as protected against memory deficit . These effects were observed at specific dosages, indicating the compound’s threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Methionine, one of the components of Methionyl-Phenylalanine, is involved in various metabolic pathways. It serves as a precursor of other non-essential amino acids such as cysteine and taurine, versatile compounds such as SAM-e, and the important antioxidant glutathione . Phenylalanine, on the other hand, is involved in the biosynthesis of proteins . The combination of these two amino acids in Methionyl-Phenylalanine allows it to interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

Studies on similar compounds suggest that they can be transported and distributed via specific transporters or binding proteins . For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLP) is known to bind to specific G protein-coupled receptors on cells , which could potentially influence the localization or accumulation of Methionyl-Phenylalanine.

Subcellular Localization

Studies on similar compounds suggest that they can be directed to specific compartments or organelles via targeting signals or post-translational modifications . For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptors in human neutrophils were found in specific granules and secretory vesicles, and these receptors translocated to the plasma membrane upon stimulation with inflammatory mediators .

Propiedades

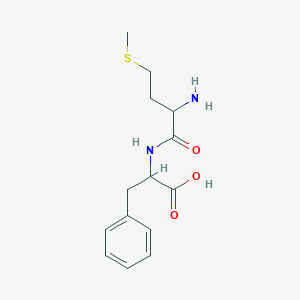

| { "Design of the Synthesis Pathway": "The synthesis of Met-phe can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is a widely used method due to its efficiency and ease of purification.", "Starting Materials": [ "Fmoc-Met-OH", "Fmoc-Phe-OH", "HCTU", "N,N-Diisopropylethylamine (DIPEA)", "N-Methyl-2-pyrrolidone (NMP)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Piperidine" ], "Reaction": [ "1. Deprotection: Fmoc-Met-OH and Fmoc-Phe-OH are separately deprotected using piperidine in DMF.", "2. Coupling: The deprotected Fmoc-Met-OH and Fmoc-Phe-OH are coupled using HCTU and DIPEA in NMP to form the dipeptide.", "3. Cleavage: The dipeptide is cleaved from the resin using a mixture of TFA, water, and DCM.", "4. Purification: The crude dipeptide is purified using preparative HPLC to obtain pure Met-phe." ] } | |

Número CAS |

14492-14-9 |

Fórmula molecular |

C14H20N2O3S |

Peso molecular |

296.39 g/mol |

Nombre IUPAC |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-11(15)13(17)16-12(14(18)19)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19) |

Clave InChI |

HGCNKOLVKRAVHD-UHFFFAOYSA-N |

SMILES isomérico |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+] |

SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

SMILES canónico |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Otros números CAS |

14492-14-9 |

Descripción física |

Solid |

Sinónimos |

Met-Phe methionylphenylalanine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Met-Phe, especially in its N-formylated form (N-formylmethionyl-phenylalanine, fMLF), acts as a potent chemoattractant for neutrophils and monocytes [, , , , , , ]. It binds to specific receptors on the surface of these cells, triggering a cascade of intracellular signaling events [, , ]. These events ultimately lead to changes in cell shape, increased adhesion to surfaces, and directed migration towards the source of the fMLF gradient [, , ]. This process is crucial for the recruitment of immune cells to sites of infection or inflammation.

A: Chemotactic deactivation refers to the phenomenon where pre-exposure of neutrophils to a chemoattractant, such as fMLF, renders them less responsive to subsequent stimulation by the same or different chemoattractants [, ]. This desensitization process is thought to be a mechanism for regulating the inflammatory response and preventing excessive tissue damage []. Phenylbutazone, an anti-inflammatory drug, has been shown to protect neutrophils from fMLF-mediated chemotactic deactivation by interfering with fMLF receptor binding and downstream signaling [].

A: Yes, studies have shown that fMLF, along with other chemoattractants, can enhance the expression of complement receptors, specifically C3b receptors, on neutrophils, monocytes, and eosinophils [, , ]. This enhanced expression is thought to increase the adhesion of these phagocytic cells to opsonized particles, facilitating their recognition and elimination [].

ANone: Met-Phe is a dipeptide composed of the amino acids methionine and phenylalanine linked by a peptide bond.

A: Yes, research on Met-Phe analogs, including those with isopeptide bonds and various N-terminal modifications, has revealed that even subtle changes in the peptide structure can significantly impact its chemotactic activity, superoxide anion production, and lysozyme release from neutrophils []. These findings highlight the importance of specific structural features for the interaction with its target receptors and subsequent downstream effects.

ANone: The provided research focuses primarily on the biological activity and interactions of Met-Phe and its analogs, with limited information on material compatibility and stability outside of biological contexts.

ANone: Met-Phe itself does not possess inherent catalytic properties. The research primarily focuses on its role as a signaling molecule and its interaction with cellular targets.

A: Yes, computational methods, such as simulated annealing and energy minimization, have been employed to investigate the conformational preferences of Met-Phe-containing peptides, particularly in the context of understanding their interactions with opioid receptors [, ]. These studies aim to elucidate the relationship between the three-dimensional structure of these peptides and their biological activity.

A: Structure-activity relationship (SAR) studies have been crucial in understanding the features of Met-Phe analogs that contribute to their biological activity [, , , ].

- N-terminal Modification: The N-formyl group in fMLF is essential for its chemotactic activity [, ].

- Amino Acid Side Chains: Replacing Leu with Phe in the chemotactic peptide fMLF results in a decrease in potency for inducing chemotaxis, superoxide anion production, and lysozyme release [].

- Chirality: The presence of a D-amino acid in position 2 is a common feature in many opioid peptides, including dermorphin and dermenkephalin, and plays a crucial role in their selectivity for mu and delta opioid receptors, respectively [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)